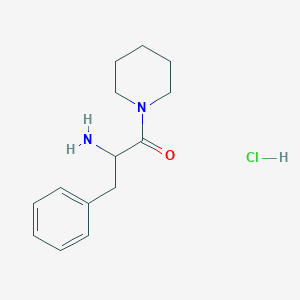

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” is a chemical compound with a molecular weight of 253.77 . It is also known as “1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride” or "3-Piperidinopropiophenone hydrochloride" .

Synthesis Analysis

Piperidones, such as “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C8H16N2O . The InChIKey, which is a unique identifier for the compound, is WHBVSWNJAJECCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

One study synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The findings suggested that certain modifications to the benzamide moiety and the introduction of alkyl or phenyl groups at the nitrogen atom significantly enhanced anti-AChE activity. This is relevant because AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain, potentially improving cognition and memory in patients (Sugimoto et al., 1990).

Neuroinflammation Imaging

Another research focused on developing a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), involved in neuroinflammation and neurodegenerative diseases like Alzheimer's. The study introduced a fluorine-labeled compound with a piperidine moiety, demonstrating its potential in neuroinflammation imaging and offering a tool for diagnosing and understanding neurodegenerative diseases (Lee et al., 2022).

Cognitive Enhancement

A study on the modulation of 5-HT4 receptors, which are implicated in learning and memory processes, showed that certain piperidine-based compounds could enhance cognitive performance. This research suggests potential applications in treating cognitive impairments and enhancing learning and memory (Marchetti et al., 2000).

Zukünftige Richtungen

The future directions for “2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” could involve further exploration of its synthesis methods and biological properties. As piperidones are known to exhibit varied biological properties, they could be used in the synthesis of larger molecules with diverse properties and applications .

Eigenschaften

IUPAC Name |

2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16;/h1,3-4,7-8,13H,2,5-6,9-11,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXJYWJPMIXXGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)